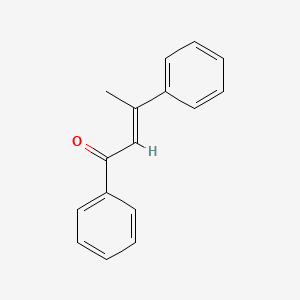
1,3-Diphenyl-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1,3-Diphenyl-2-buten-1-one is typically synthesized through the condensation of two molecules of acetophenone. This reaction is catalyzed by aluminum chloride in boiling xylene . Another method involves the use of thionyl chloride as a catalyst, followed by the addition of hydroxylamine hydrochloride, potassium hydroxide, n-butyl bromide, ethanol, and water to obtain the final product . These methods are suitable for both laboratory and industrial-scale production due to their simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
1,3-Diphenyl-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 1,3-diphenyl-2-butanol.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include aluminum chloride, thionyl chloride, and hydroxylamine hydrochloride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-Diphenyl-2-buten-1-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of more complex molecules, which then exert their effects through specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-2-buten-1-one is similar to other chalcones, such as:
Chalcone: The parent compound of the chalcone family, known for its biological activities.
Flavokawain: A naturally occurring chalcone with anticancer properties.
Isoliquiritigenin: A chalcone with anti-inflammatory and antioxidant activities.
What sets this compound apart is its unique structure, which allows it to be used in a wide range of applications, from cosmetics to industrial uses .
Activité Biologique
1,3-Diphenyl-2-buten-1-one, commonly referred to as Dypnone , is an organic compound with significant biological activity. Its molecular formula is C16H14O, and it belongs to the chalcone family, which is known for various pharmacological properties. This article explores its biological activities, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
Dypnone is characterized by a conjugated system consisting of two phenyl groups attached to a butenone backbone. This structure contributes to its reactivity and biological interactions. The compound is a yellowish liquid with a specific gravity of 1.11 and a boiling point of 345°C, making it insoluble in water but soluble in alcohol and oils.
Anticancer Activity
Research has demonstrated that Dypnone exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its derivatives against MCF-7 breast cancer cells using the MTT assay. The results indicated that several synthesized compounds based on the Dypnone scaffold showed higher cytotoxicity than the reference drug Tamoxifen, particularly when modified with tertiary amine side chains .
Table 1: Cytotoxic Activity of Dypnone Derivatives
| Compound | Cytotoxicity (MCF-7) | Comparison to Tamoxifen |
|---|---|---|
| Compound A | High | Higher |
| Compound B | Moderate | Comparable |
| Compound C | Low | Lower |
The study emphasized that structural adjustments in Dypnone derivatives could enhance therapeutic efficacy while minimizing side effects .
Antimicrobial Properties
Dypnone has also been investigated for its antimicrobial properties. Various studies have shown that it can act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. Some derivatives have been identified as selective COX-2 inhibitors, showcasing notable potency in modulating inflammatory responses .
Case Study: Antimicrobial Efficacy
In a comparative study, Dypnone derivatives were tested against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria, highlighting their potential as therapeutic agents .
The biological activity of Dypnone is attributed to its ability to interact with various biological molecules, influencing multiple biochemical pathways. The compound's structure allows it to bind effectively to enzyme active sites, thus modulating enzymatic activities related to cancer proliferation and inflammation .
Synthesis and Applications
Dypnone can be synthesized through the Claisen-Schmidt condensation reaction between acetophenone and an aldehyde under acidic conditions. This method enables efficient production with good yields, making it accessible for further research and application in pharmaceuticals and cosmetics .
Propriétés
Numéro CAS |
22573-24-6 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(Z)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |
Clé InChI |
PLELHVCQAULGBH-SEYXRHQNSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES isomérique |
C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
495-45-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















